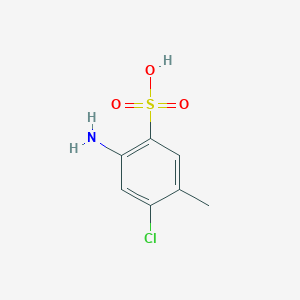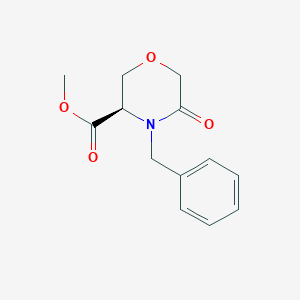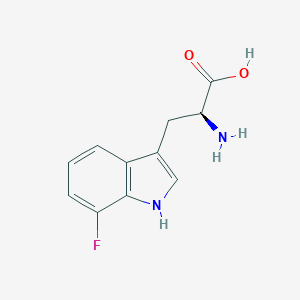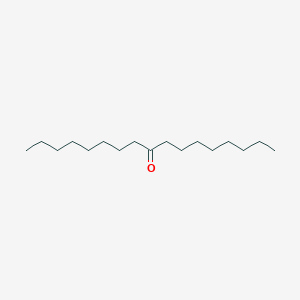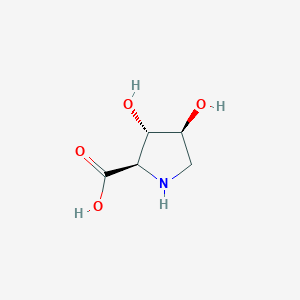
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. DHPA is a cyclic amino acid that is structurally similar to proline and hydroxyproline.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemische Und Physiologische Effekte
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been found to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects by protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its high purity and stability. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in scientific research. One potential area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of cancer. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
Conclusion:
In conclusion, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential for use in the treatment of cancer, diabetes, and cardiovascular diseases. While there are limitations to using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments, its high purity and stability make it a cost-effective option for researchers. Further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
Synthesemethoden
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be synthesized through the reaction between L-aspartic acid and formaldehyde. The reaction takes place in the presence of sodium cyanoborohydride as a reducing agent and yields (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in high purity. Other methods for synthesizing (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include the use of enzymes and chiral catalysts.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
138258-69-2 |
|---|---|
Produktname |
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



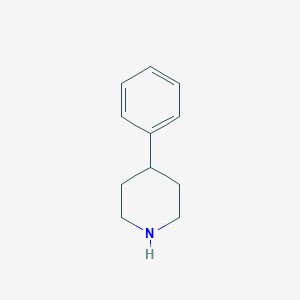
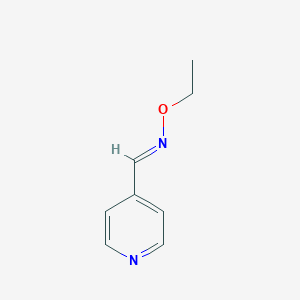
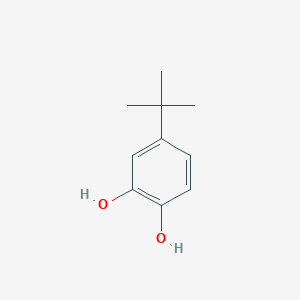

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)
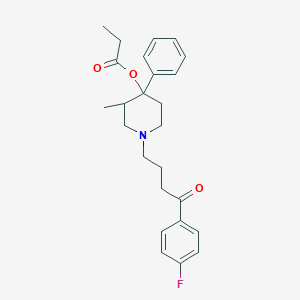
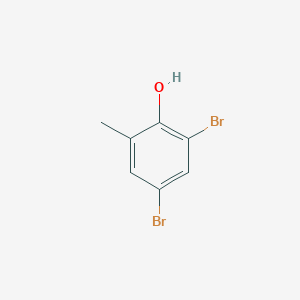
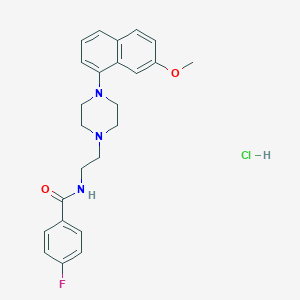
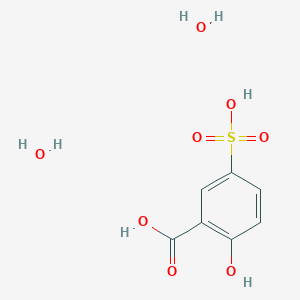
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
